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Compound of Interest

Compound Name: 3-Hydroxy-2-methylbenzaldehyde

Cat. No.: B113236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxy-2-methylbenzaldehyde (CAS No. 90111-15-2), a valuable aromatic aldehyde

intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for acquiring these spectra. This information is crucial for the structural

elucidation, identification, and purity assessment of this compound in research and

development settings.

Chemical Structure and Properties
IUPAC Name: 3-Hydroxy-2-methylbenzaldehyde[1]

Molecular Formula: C₈H₈O₂[1]

Molecular Weight: 136.15 g/mol [1]

Canonical SMILES: CC1=C(C=CC=C1O)C=O[1]

InChIKey: ZRYCRPNCXLQHPN-UHFFFAOYSA-N[1]
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The following tables summarize the key spectroscopic data for 3-Hydroxy-2-
methylbenzaldehyde. While experimental NMR data is not readily available in the public

domain, predicted values based on established principles for similar structures are provided for

guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3-Hydroxy-2-methylbenzaldehyde (in CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~9.9 s 1H
Aldehyde proton (-

CHO)

~7.4 d 1H Aromatic proton

~7.2 t 1H Aromatic proton

~7.0 d 1H Aromatic proton

~5.5-6.5 br s 1H Hydroxyl proton (-OH)

~2.3 s 3H Methyl proton (-CH₃)

Table 2: Predicted ¹³C NMR Data for 3-Hydroxy-2-methylbenzaldehyde (in CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b113236?utm_src=pdf-body
https://www.benchchem.com/product/b113236?utm_src=pdf-body
https://www.benchchem.com/product/b113236?utm_src=pdf-body
https://www.benchchem.com/product/b113236?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Carbon Type

~192 C=O (Aldehyde)

~155 C-OH (Aromatic)

~138 C-CH₃ (Aromatic)

~130 C-H (Aromatic)

~125 C-CHO (Aromatic)

~120 C-H (Aromatic)

~118 C-H (Aromatic)

~15 -CH₃

Infrared (IR) Spectroscopy
The vapor phase IR spectrum of 3-Hydroxy-2-methylbenzaldehyde is available.[1] Key

characteristic absorption bands are presented below.

Table 3: Key IR Absorption Bands for 3-Hydroxy-2-methylbenzaldehyde

Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3600-3200 Broad O-H stretch (phenolic)

~3100-3000 Medium C-H stretch (aromatic)

~2920 Medium C-H stretch (aldehyde)

~2820 Medium
C-H stretch (aldehyde, Fermi

resonance)

~1700-1680 Strong C=O stretch (aldehyde)

~1600, ~1470 Medium-Strong C=C stretch (aromatic ring)

~1250 Strong C-O stretch (phenol)
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Mass Spectrometry (MS)
GC-MS data for 3-Hydroxy-2-methylbenzaldehyde is available from the NIST Mass

Spectrometry Data Center.[1]

Table 4: Key Mass Spectrometry Data for 3-Hydroxy-2-methylbenzaldehyde

m/z Relative Intensity Assignment

136 High Molecular ion [M]⁺

135 Medium [M-H]⁺

107 High [M-CHO]⁺

79 Medium
Fragmentation of the aromatic

ring

77 Medium Phenyl cation [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Dissolve approximately 5-10 mg of 3-Hydroxy-2-methylbenzaldehyde in about 0.6-0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.
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¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a

good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

Process the spectrum by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the TMS signal.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a spectral width of 200-220 ppm, a larger number of scans due to

the lower natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-5

seconds.

Process the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid 3-Hydroxy-2-methylbenzaldehyde sample directly onto

the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Record the background spectrum of the empty ATR setup.

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to

the background spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.

Sample Preparation:

Dissolve a small amount of 3-Hydroxy-2-methylbenzaldehyde in a volatile organic solvent

(e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

GC-MS Analysis:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like

DB-5).

The separated components elute from the column and enter the mass spectrometer's ion

source.

In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio

(m/z).
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A detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the relationship

between the spectroscopic data and the chemical structure.
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Caption: Workflow for the spectroscopic analysis of 3-Hydroxy-2-methylbenzaldehyde.
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Caption: Correlation of spectroscopic data with the structure of 3-Hydroxy-2-
methylbenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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